Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide
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Overview
Description
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide is an organic compound with the molecular formula C5H6O4S It is a heterocyclic compound containing sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiophene derivative with a suitable oxidizing agent to introduce the oxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove the oxide group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: A related compound with a similar sulfur-containing ring structure.
Dioxolane: Another heterocyclic compound with oxygen atoms in the ring.
Thieno(3,4-d)(1,3)dioxol-2-one: A compound with a similar core structure but lacking the oxide group.
Uniqueness
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide is unique due to the presence of both sulfur and oxygen atoms in its ring structure, as well as the oxide functionality
Properties
CAS No. |
62777-11-1 |
---|---|
Molecular Formula |
C5H6O4S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
5-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C5H6O4S/c6-5-8-3-1-10(7)2-4(3)9-5/h3-4H,1-2H2 |
InChI Key |
DXRFKRUHRSOBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1=O)OC(=O)O2 |
Origin of Product |
United States |
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